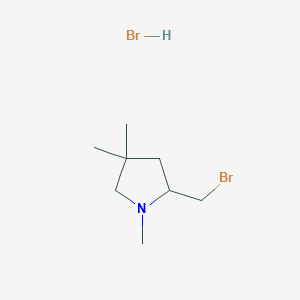

2-(Bromomethyl)-1,4,4-trimethylpyrrolidine hydrobromide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(Bromomethyl)pyridine hydrobromide is a pyridine derivative . It participates in the synthesis of 7-nitrobenz-2-oxa-1,3-diazole (NBD) based colorimetric and fluorescence chemosensor .

Synthesis Analysis

The synthesis of 2-(Bromomethyl)pyridine hydrobromide involves the reaction of 1-ethylpyridine with bromoacetic acid and hydrobromic acid . The reaction takes place in the presence of a catalyst, such as sodium hydroxide, and is typically carried out under reflux conditions.Molecular Structure Analysis

The molecular formula of 2-(Bromomethyl)pyridine hydrobromide is C6H6BrN . The InChI Key is OFPWMRMIFDHXFE-UHFFFAOYSA-N .Chemical Reactions Analysis

2-(Bromomethyl)pyridine hydrobromide is believed to act as an alkylating agent, which can modify the structure and function of biological molecules, such as proteins and nucleic acids.Physical And Chemical Properties Analysis

2-(Bromomethyl)pyridine hydrobromide is a white to light yellow powder or crystal . It has a melting point of 148.0 to 152.0 °C and is soluble in methanol .Applications De Recherche Scientifique

Intramolecular Bromoamination

- Application : This compound plays a role in bromoamination reactions. In a study by Horning and Muchowski (1974), bromine addition to certain amines resulted in the formation of products including 2-bromomethylpyrrolidine derivatives. These compounds were further used to generate aziridines and other structures, indicating their utility in complex organic synthesis (Horning & Muchowski, 1974).

Folic Acid Analogues Synthesis

- Application : It's used for synthesizing folic acid analogues. Piper, McCaleb, and Montgomery (1987) demonstrated its use in the synthesis of 10-propargylfolic acid, a compound of interest for biomedical research (Piper, McCaleb, & Montgomery, 1987).

Chiral Bipyridine Derivatives Synthesis

- Application : In the synthesis of C2 symmetric chiral bipyridine derivatives, this compound reacts with other organic molecules. Ward et al. (2002) used it for preparing catalysts in asymmetric reduction reactions, showing its significance in catalysis and stereoselective synthesis (Ward, Branciard, Dignan, & Pritchard, 2002).

Reaction with Thiourea

- Application : Elokhina et al. (2008) explored its reaction with thiourea, leading to the synthesis of various thiazolidine derivatives. This showcases its potential in the development of new organic compounds with possible pharmaceutical applications (Elokhina, Yaroshenko, Nakhmanovich, & Amosova, 2008).

Polymeric Material Synthesis

- Application : Monmoton, Lefebvre, and Fradet (2008) investigated the polymerization of bromomethylpyridine derivatives, including a structural and kinetic study. This research highlights its role in synthesizing novel polymers with potential applications in material science (Monmoton, Lefebvre, & Fradet, 2008).

Novel Synthesis Pathways

- Application : D’hooghe et al. (2008) demonstrated its use in novel synthetic pathways for aminopentanedinitriles, which were further transformed into pyrrolidines and pyrrolidinones. This underscores its versatility in organic synthesis (D’hooghe, Van Nieuwenhove, Van Brabandt, Rottiers, & Kimpe, 2008).

Organic Synthesis Reagent

- Application : Jain and Sain (2010) reviewed the application of a related compound, N-methylpyrrolidin-2-one hydrotribromide, in various organic synthesis reactions. This research indicates the broader chemical family's utility in synthesizing a wide range of organic compounds (Jain & Sain, 2010).

Safety and Hazards

Propriétés

IUPAC Name |

2-(bromomethyl)-1,4,4-trimethylpyrrolidine;hydrobromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16BrN.BrH/c1-8(2)4-7(5-9)10(3)6-8;/h7H,4-6H2,1-3H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMFFEIYJOMPDBN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(N(C1)C)CBr)C.Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17Br2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[1-(1,3-Benzothiazole-2-carbonyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2370104.png)

![N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(2,6-dimethylphenyl)oxalamide](/img/structure/B2370112.png)

![N-(4-chlorophenyl)-4,5-dihydro-2H-benzo[g]indazole-2-carboxamide](/img/structure/B2370113.png)

![N-(3,4-dichlorophenyl)-2-[[4-methyl-5-[(1-methylpyrrol-2-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2370119.png)

![N-[2-(1H-benzimidazol-2-yl)phenyl]-3-phenylsulfanylpropanamide](/img/structure/B2370121.png)

![4-chloro-2-{(E)-[(3-chloro-4-methoxyphenyl)imino]methyl}phenol](/img/structure/B2370125.png)